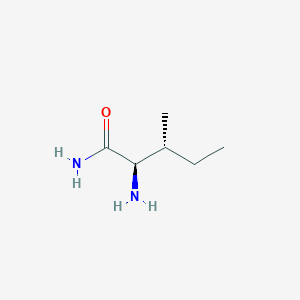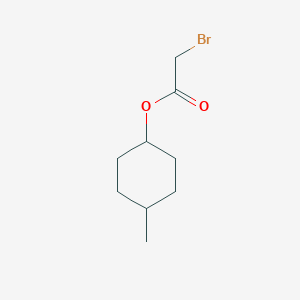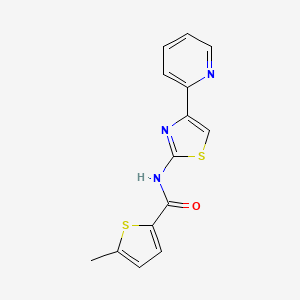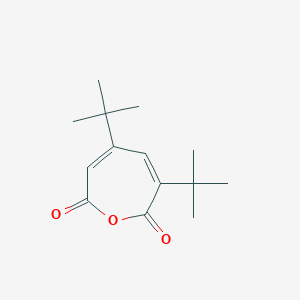
2,2'-Selenobispyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Selenobispyridine is an organic compound that belongs to the family of bipyridines, where selenium replaces the usual carbon or nitrogen atoms in the bipyridine structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Selenobispyridine typically involves the coupling of pyridine derivatives with selenium reagents. One common method is the reaction of 2-bromopyridine with sodium selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium.
Industrial Production Methods: While specific industrial production methods for 2,2’-Selenobispyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
化学反応の分析
Types of Reactions: 2,2’-Selenobispyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide compound.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: The parent selenide compound.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2,2’-Selenobispyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals
Biological Studies: The compound’s selenium content makes it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industrial Applications:
作用機序
The mechanism by which 2,2’-Selenobispyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The selenium atom in the compound can also participate in redox reactions, contributing to its overall chemical behavior.
類似化合物との比較
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the unique properties imparted by selenium.
4,4’-Selenobispyridine: Another selenium-containing bipyridine, but with different structural and electronic properties.
1,10-Phenanthroline: Similar in its coordination chemistry applications but differs in structure and electronic properties.
Uniqueness: 2,2’-Selenobispyridine is unique due to the presence of selenium, which imparts distinct redox properties and coordination behavior compared to its carbon or nitrogen analogs. This makes it particularly valuable in studies involving redox-active metal centers and in the development of new materials with specific electronic properties.
特性
CAS番号 |
66491-49-4 |
|---|---|
分子式 |
C10H8N2Se |
分子量 |
235.15 g/mol |
IUPAC名 |
2-pyridin-2-ylselanylpyridine |
InChI |
InChI=1S/C10H8N2Se/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
InChIキー |
JJKPYMNPLJBAAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)[Se]C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)





![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
